N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide

Description

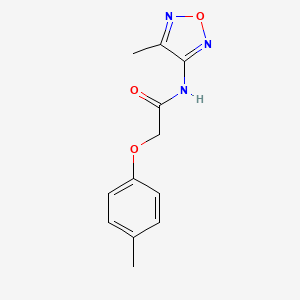

N-(4-Methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide is a heterocyclic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) ring substituted with a methyl group at the 4-position and a 4-methylphenoxyacetamide side chain. This compound is structurally characterized by its dual aromatic systems—the oxadiazole core and the para-methyl-substituted phenoxy group—which confer distinct electronic and steric properties.

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C12H13N3O3/c1-8-3-5-10(6-4-8)17-7-11(16)13-12-9(2)14-18-15-12/h3-6H,7H2,1-2H3,(H,13,15,16) |

InChI Key |

ITRIJZIOTKQKFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the oxadiazole intermediate with chloroacetic acid or its derivatives.

Attachment of the Methylphenoxy Group: The final step involves the nucleophilic substitution reaction where the methylphenoxy group is introduced using appropriate phenol derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides or other nucleophiles/electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.

Industry: It may be used in the production of materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

- N-[4-(4-Bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide (): This analog replaces the 4-methyl group on the oxadiazole ring with a 4-bromophenyl moiety. Molecular weight increases to 388.22 g/mol (vs. ~275 g/mol for the parent compound), which may influence solubility and bioavailability .

- N-(4-Hydroxyphenyl)acetamide (): While lacking the oxadiazole ring, this simpler acetamide highlights the role of substituent polarity. The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility compared to the methylphenoxy group in the target compound. However, reduced steric bulk may diminish target selectivity .

Heterocycle and Linker Modifications

- 2-[(2,3-Dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide (): This derivative replaces the phenoxy linker with a thioether bridge and incorporates a tetrahydrophenanthridine system.

Benzothiazole-Based Acetamides ():

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide replace the oxadiazole with a benzothiazole ring. The trifluoromethyl group enhances metabolic stability, and the benzothiazole core is associated with kinase inhibition activity. These analogs demonstrate how heterocycle choice directly impacts pharmacological profiles .

Table 1: Key Properties of Selected Acetamide Derivatives

*Estimated based on structural similarity.

Biological Activity

N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety, known for its diverse pharmacological properties, contributes significantly to the compound's bioactivity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves multi-step reactions starting from readily available phenolic compounds and oxadiazole precursors. Key steps include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Coupling with Phenolic Compounds : The oxadiazole derivative is then coupled with 4-methylphenol using acylation techniques.

The biological activity of this compound primarily arises from its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The oxadiazole ring is known to interact with metalloenzymes, potentially inhibiting their function. This property is crucial for anticancer applications where enzyme inhibition can lead to reduced cell proliferation.

- Antioxidant Activity : The compound exhibits antioxidant properties which can mitigate oxidative stress in cells, contributing to its potential therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 ± 2 | Thymidylate Synthase |

| Another Oxadiazole Derivative | 10 ± 1 | HDAC |

These compounds have shown significant cytotoxicity against various cancer cell lines by targeting critical enzymes involved in DNA synthesis and repair .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

This suggests that the compound could be further explored as a potential antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The research utilized molecular docking studies to predict binding affinities and confirmed that this compound effectively inhibited cancer cell growth through enzyme inhibition pathways .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, researchers synthesized a series of oxadiazole derivatives and tested their efficacy against both Gram-positive and Gram-negative bacteria. This compound was among the most potent compounds tested, displaying significant inhibition against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.